Pseudoyohimbine

Vue d'ensemble

Description

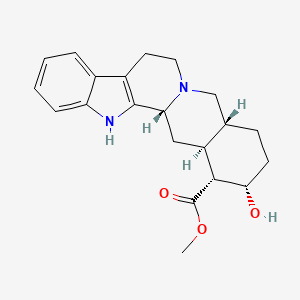

Pseudoyohimbine is an indole alkaloid with the molecular formula C21H26N2O3. It is a stereoisomer of yohimbine, a well-known alkaloid derived from the bark of the African tree Pausinystalia johimbe. This compound is found in various plant species, including Rauvolfia canescens and Uncaria species. It has been studied for its potential pharmacological properties and its structural similarity to other bioactive indole alkaloids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pseudoyohimbine involves the construction of its complex pentacyclic skeleton. One approach is the enantioselective kinetic resolution of an achiral synthetic surrogate, followed by bioinspired coupling reactions. This method allows for the rapid construction of the entire pentacyclic skeleton and the control of all stereogenic centers .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial purposes, involving the use of readily available starting materials and optimized reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: Pseudoyohimbine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of this compound.

Applications De Recherche Scientifique

Pharmacological Properties

Pseudoyohimbine shares structural similarities with yohimbine, an indole alkaloid known for its α2-adrenergic antagonist properties. This similarity suggests that this compound may exhibit comparable pharmacological effects. Key areas of interest include:

- Erectile Dysfunction : Both this compound and yohimbine have been studied for their potential to enhance sexual function by blocking α2-adrenergic receptors, which can increase blood flow to the genital region. Yohimbine has been used in clinical settings for treating erectile dysfunction, and similar applications may be explored for this compound due to its structural relationship with yohimbine .

- Weight Loss and Metabolism : Yohimbine has been marketed as a weight loss supplement due to its ability to increase lipolysis (fat breakdown) by enhancing sympathetic nervous system activity. This compound may also possess similar effects, making it a candidate for further research in weight management .

- Cognitive Enhancement : Some studies suggest that yohimbine can improve cognitive performance by increasing alertness and attention. This compound's effects on the central nervous system could lead to applications in cognitive enhancement or treatment of attention disorders .

Potential Therapeutic Uses

The therapeutic potential of this compound can be categorized into several domains:

- Cardiovascular Health : As an adrenergic antagonist, this compound may have implications in managing cardiovascular conditions. Its ability to modulate blood pressure and heart rate could be beneficial in treating certain heart diseases .

- Anxiety Disorders : Given its adrenergic blocking properties, this compound might be investigated for its role in anxiety management. Yonder studies have indicated that yohimbine can induce anxiety-like symptoms; however, controlled doses may yield anxiolytic effects .

- Antidepressant Effects : The interaction with neurotransmitter systems suggests that this compound may have antidepressant properties. Research into the mechanisms of action could reveal its potential as a treatment for depression .

Comparative Data Table

| Application Area | Yohimbine Findings | This compound Potential |

|---|---|---|

| Erectile Dysfunction | Effective as an α2-antagonist | Similar mechanism expected |

| Weight Management | Increases lipolysis | Potential fat breakdown enhancer |

| Cognitive Enhancement | Improves alertness | Possible cognitive benefits |

| Cardiovascular Health | Modulates blood pressure | May assist in heart disease treatment |

| Anxiety Disorders | Induces anxiety at high doses | Needs investigation for anxiolytic effects |

| Antidepressant Effects | Interaction with neurotransmitters | Potential antidepressant properties |

Mécanisme D'action

Pseudoyohimbine exerts its effects by interacting with specific molecular targets and pathways. It is known to block presynaptic alpha-2 adrenergic receptors, leading to increased parasympathetic (cholinergic) activity and decreased sympathetic (adrenergic) activity. This mechanism is similar to that of yohimbine, which also affects peripheral blood vessels and the autonomic nervous system .

Comparaison Avec Des Composés Similaires

Yohimbine: A well-known alpha-2 adrenergic receptor antagonist with similar pharmacological properties.

Rauwolscine: Another indole alkaloid with similar structural features and biological activity.

Ajmalicine: An indole alkaloid with antihypertensive properties.

Uniqueness: Pseudoyohimbine is unique due to its specific stereochemistry, which differentiates it from other similar compounds. This unique stereochemistry can influence its biological activity and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

Pseudoyohimbine is an indole alkaloid structurally related to yohimbine, primarily derived from plants such as Alstonia mairei and Catharanthus trichophyllus. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of medicine and biology. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is chemically classified as methyl 17-hydroxy-20xi-yohimban-16-carboxylate, with the molecular formula . Its unique stereochemistry significantly influences its biological activity and pharmacological properties, making it a valuable compound for research purposes .

This compound primarily exerts its effects through the blockade of presynaptic alpha-2 adrenergic receptors. This action leads to increased parasympathetic (cholinergic) activity while decreasing sympathetic (adrenergic) activity. This mechanism is akin to that of yohimbine, which affects both peripheral blood vessels and the autonomic nervous system .

Key Mechanisms:

- Alpha-2 Adrenergic Receptor Blockade : Inhibits presynaptic receptors, enhancing norepinephrine release.

- Interaction with Monoaminergic Receptors : Exhibits moderate affinity for various serotonin (5HT) and dopamine receptors, influencing mood and anxiety levels .

Pharmacological Applications

Research indicates that this compound may have several therapeutic applications, particularly in managing conditions related to the central nervous system (CNS) and cardiovascular system.

Potential Therapeutic Uses:

- Erectile Dysfunction : Similar to yohimbine, this compound may support erectile function through adrenergic modulation.

- Anxiety Disorders : Its action on monoaminergic receptors suggests potential use in treating anxiety-related conditions.

- Cardiovascular Effects : The modulation of autonomic nervous system activity could influence heart rate and blood pressure regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Pharmacological Studies :

- Stereochemical Variations :

- Ethnopharmacological Insights :

Data Table: Comparative Biological Activity of Yohimbine and this compound

| Compound | Mechanism of Action | Therapeutic Applications | Affinity for Receptors |

|---|---|---|---|

| Yohimbine | Alpha-2 adrenergic receptor antagonist | Erectile dysfunction, anxiety | High for α2 NE; moderate for 5HT-1A/B |

| This compound | Similar to yohimbine | Potentially similar to yohimbine | Not fully characterized yet |

Propriétés

IUPAC Name |

methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-AECJZGCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018972 | |

| Record name | Pseudoyohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-37-7 | |

| Record name | Pseudoyohimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoyohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOYOHIMBINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudoyohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOYOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ26Z3D476 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.